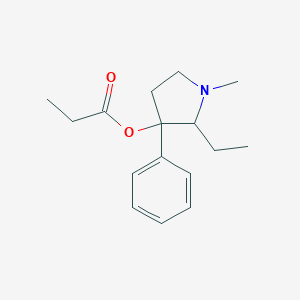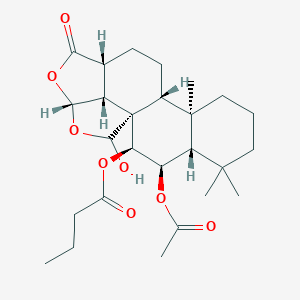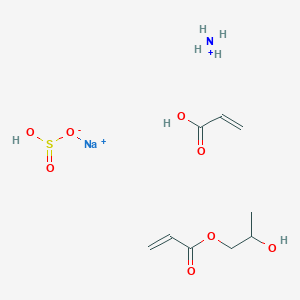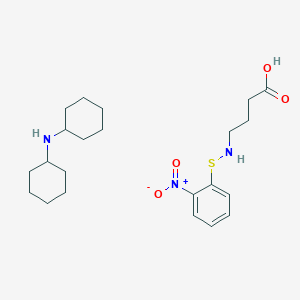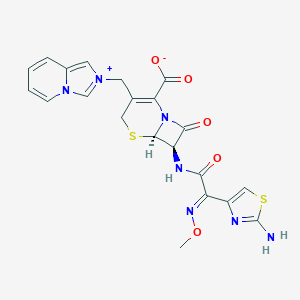
7-(2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate is a chemical compound that is used in scientific research for its antibacterial properties. It is a member of the cephalosporin class of antibiotics and is commonly referred to as Ceftizoxime.
Mecanismo De Acción
Ceftizoxime works by inhibiting bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) on the bacterial cell wall, which prevents the cross-linking of peptidoglycan chains. This leads to the weakening of the bacterial cell wall and eventual cell lysis.
Efectos Bioquímicos Y Fisiológicos
Ceftizoxime has been shown to have low toxicity and is well-tolerated in animal studies. It is rapidly excreted in the urine and has a half-life of approximately 2 hours in humans. Ceftizoxime has been shown to have a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it a useful tool in microbiology research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ceftizoxime is its broad spectrum of activity against a wide range of bacteria. This makes it a useful tool for studying bacterial resistance mechanisms and developing new antibiotics. However, Ceftizoxime has limitations in terms of its solubility and stability. It is also relatively expensive compared to other antibiotics.
Direcciones Futuras
There are several areas of future research for Ceftizoxime. One area of interest is the development of new derivatives of Ceftizoxime that have improved solubility and stability. Another area of research is the study of bacterial resistance mechanisms and the development of new antibiotics. Additionally, Ceftizoxime could be used in combination with other antibiotics to improve their efficacy and reduce the development of resistance.
Métodos De Síntesis
The synthesis of Ceftizoxime involves the reaction of 7-aminocephalosporanic acid with 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction results in the formation of the intermediate compound, which is then reacted with imidazo(1,5-a)pyridine to produce Ceftizoxime.
Aplicaciones Científicas De Investigación
Ceftizoxime is commonly used in scientific research for its antibacterial properties. It is effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Ceftizoxime is often used in microbiology research to study bacterial resistance mechanisms and to develop new antibiotics.
Propiedades
Número CAS |
103313-22-0 |
|---|---|
Nombre del producto |
7-(2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate |
Fórmula molecular |
C21H19N7O5S2 |
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,5-a]pyridin-2-ium-2-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C21H19N7O5S2/c1-33-25-14(13-9-35-21(22)23-13)17(29)24-15-18(30)28-16(20(31)32)11(8-34-19(15)28)6-26-7-12-4-2-3-5-27(12)10-26/h2-5,7,9-10,15,19H,6,8H2,1H3,(H3-,22,23,24,29,31,32)/b25-14+/t15-,19-/m1/s1 |
Clave InChI |
LCOJEOHXDQUGGT-USLAGGSUSA-N |
SMILES isomérico |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN5C=CC=CC5=C4)C(=O)[O-] |
Sinónimos |
2-AACC 7-(2-(2-aminothiazole-4-yl)-2-methoxyiminoacetamido)-3-(imidazo(1,5-a)pyridinium-2-yl)methyl-3-cephem-4-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




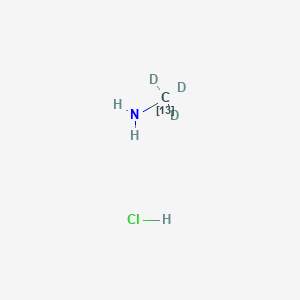


![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
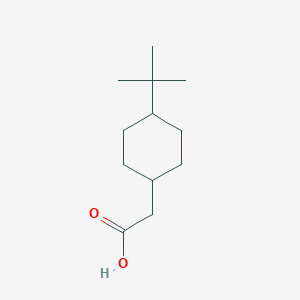
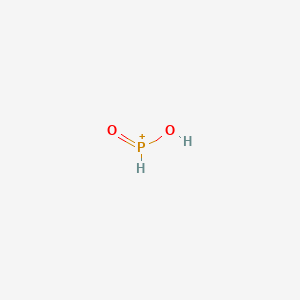

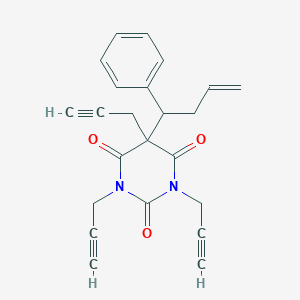
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
